Stereochemical Identity: Defined (S)-Configuration Enabling Enantioselective versus Racemic or (R)-Configured Quinoline Building Blocks
The compound is defined as a single (S)-enantiomer with a specific optical rotation established by the defined stereocenter at the 2-methyl position [1]. The (2R)-enantiomer (CAS 2248172-71-4) is cataloged separately, confirming resolvability of the racemate and the commercial availability of both enantiomers as discrete entities [2]. This stereochemical control is critical in any application where the biological target, catalytic pocket, or downstream chiral auxiliary discriminates between enantiomers. In 3-aminomethylquinoline-based MCHR1 antagonists, the (R)-configuration at the analogous benzylic position yielded the active eutomer (R)-10h, while the opposite enantiomer showed reduced activity [3].
| Evidence Dimension | Enantiomeric purity and configurational assignment |
|---|---|
| Target Compound Data | Single (S)-enantiomer; exact enantiomeric excess not publicly available from vendor |
| Comparator Or Baseline | (2R)-2-Methyl-3-quinolin-7-ylpropan-1-amine (CAS 2248172-71-4) cataloged as separate product |
| Quantified Difference | Absolute configuration assigned as (S); no quantitative ee data available for comparison |
| Conditions | Vendor catalog specification; Enamine EN300-6507318 product listing [2] |
Why This Matters
Confirms that the compound is not a racemate and enables procurement of the desired enantiomer, which is essential for any stereochemically sensitive application where the (S)-form is required.
- [1] Kuujia.com. (2023). (2S)-2-Methyl-3-quinolin-7-ylpropan-1-amine. CAS 2248175-81-5. Structural and stereochemical identifiers including InChI Key: GHKLKMQYFVQRJF-JTQLQIEISA-N. View Source
- [2] Enamine. (2023). EN300-6507318: (2S)-2-methyl-3-(quinolin-7-yl)propan-1-amine. Pricing data and availability. View Source
- [3] Kasai, S., Kamata, M., et al. (2012). J Med Chem, 55(9), 4336-51. Discovery of (R)-10h as active enantiomer in 3-aminomethylquinoline MCHR1 antagonist series. View Source
